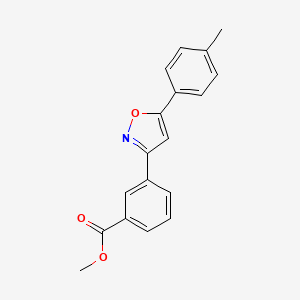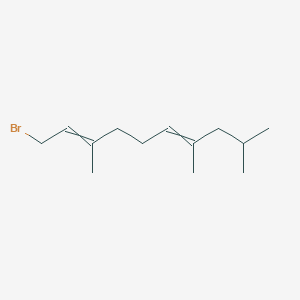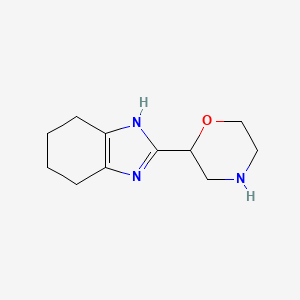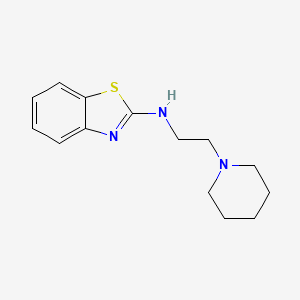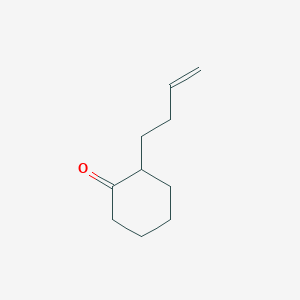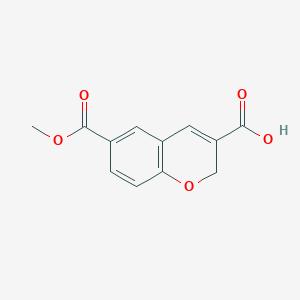![molecular formula C30H44N2O4Si B8534897 methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8534897.png)
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate
描述
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a combination of silyl, piperidyl, and benzoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate typically involves multiple steps. One common approach starts with the preparation of the tert-butyl(dimethyl)silyl-protected intermediate. This intermediate is then reacted with a piperidyl derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the silylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and facilitate its transport across cell membranes. The piperidyl and benzoyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: An antioxidant with similar structural features but different functional groups.
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Another antioxidant with a simpler structure and different applications.
Uniqueness
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is unique due to its combination of silyl, piperidyl, and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C30H44N2O4Si |
|---|---|
分子量 |
524.8 g/mol |
IUPAC 名称 |
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C30H44N2O4Si/c1-20-12-14-24(32-16-10-11-23(18-32)19-36-37(8,9)30(4,5)6)17-26(20)28(33)31-27-21(2)13-15-25(22(27)3)29(34)35-7/h12-15,17,23H,10-11,16,18-19H2,1-9H3,(H,31,33) |
InChI 键 |
PCJARQBUUGUZDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCCC(C2)CO[Si](C)(C)C(C)(C)C)C(=O)NC3=C(C=CC(=C3C)C(=O)OC)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
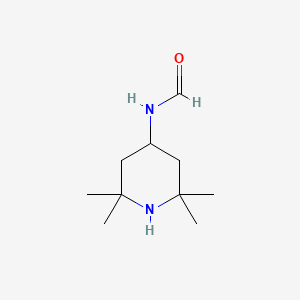
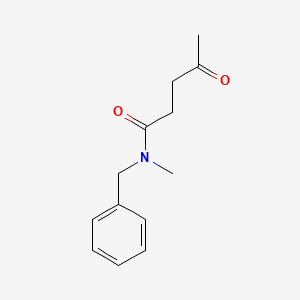
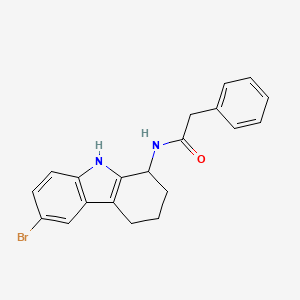

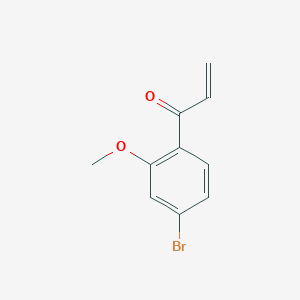
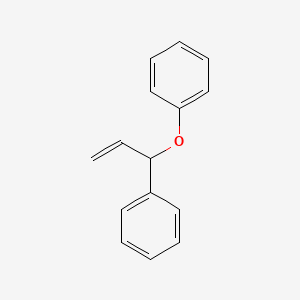
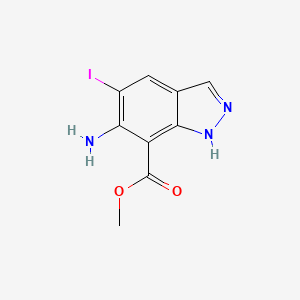
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine](/img/structure/B8534858.png)
